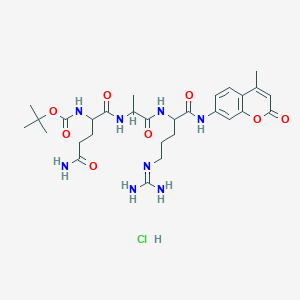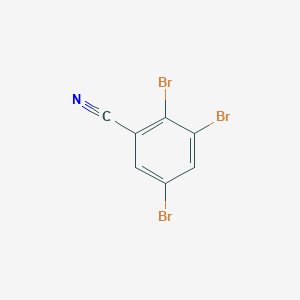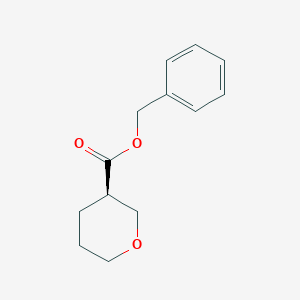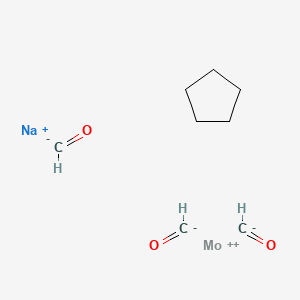
3-(Naphthalen-2-yl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: While specific synthetic methods may vary, one common approach involves the condensation of 2-naphthaldehyde with acetaldehyde under acidic conditions.
Reaction Conditions: Acid-catalyzed reactions typically occur in solvents like ethanol or acetic acid.
Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: 3-(Naphthalen-2-yl)acrylaldehyde can undergo various reactions
Common Reagents and Conditions: Reactions involve typical reagents such as oxidizing agents (e.g., chromic acid), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: These reactions lead to products like alcohols, carboxylic acids, or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers use 3-(Naphthalen-2-yl)acrylaldehyde as a building block for more complex molecules due to its versatile reactivity.
Biology: It may serve as a fluorescent probe or be incorporated into biomolecules for labeling studies.
Medicine: Investigations explore its potential as a drug scaffold or targeting agent.
Industry: Limited industrial applications exist, but its role in specialty chemicals warrants further exploration.
Mechanism of Action
- The precise mechanism by which this compound exerts effects depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or signaling pathways.
Comparison with Similar Compounds
Uniqueness: 3-(Naphthalen-2-yl)acrylaldehyde’s uniqueness lies in its combination of an acrylaldehyde group with a naphthalene ring.
Similar Compounds: While no direct analogs are widely known, related compounds include other aldehydes, naphthalenes, and acrylates.
Properties
Molecular Formula |
C13H10O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enal |
InChI |
InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H/b4-3+ |
InChI Key |
LGDJTQJRMBMCIS-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C=O |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)


![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)







![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)

![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)
